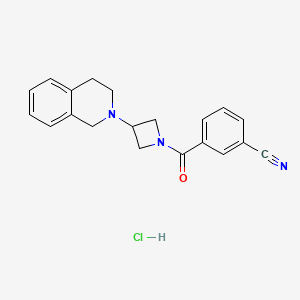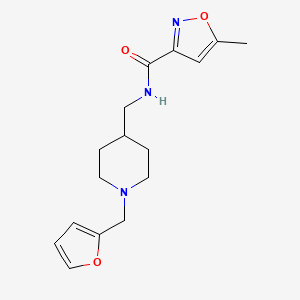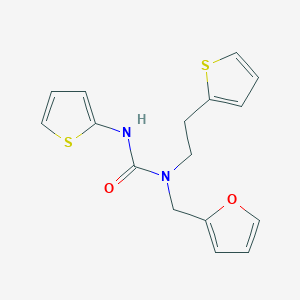
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride is a chemical entity that appears to be related to a class of compounds that exhibit significant biological activity. Although the specific compound is not directly discussed in the provided papers, the structural motifs present in the compound, such as the dihydroisoquinoline and azetidine rings, are found in various molecules with pharmacological relevance. For instance, dihydroisoquinoline derivatives have been identified as potent and selective inhibitors of the enzyme aldo-keto reductase AKR1C3, which is a target in breast and prostate cancer treatments .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include high-throughput screening, crystal structure studies, and structure-activity relationship (SAR) studies. For example, the synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids involved a novel approach that yielded highly potent and selective inhibitors . Additionally, the synthesis of tetrahydroquinoline derivatives through a three-component coupling reaction of N-acetyl-2-azetine with imines and aromatic amines has been reported, which could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques such as X-ray diffraction, 1H NMR, and IR spectroscopy . These techniques help in confirming the structure of synthesized compounds and in understanding the intramolecular interactions that may influence their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of dihydroisoquinoline derivatives can include azo coupling reactions, which are used to synthesize azo compounds for analytical test reactions for nitrite and nitrate anions . Additionally, cycloaddition reactions have been employed to create spirocyclic oxazolines, which could be a method of introducing complexity into the compound's structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized in relation to their biological activity. For instance, the carboxylate group in the dihydroisoquinoline derivatives is critical for enzyme inhibition, and small substituents on the dihydroisoquinoline ring can improve potency . The electronic and steric effects observed in cycloaddition reactions also play a significant role in determining the properties of the synthesized compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis Methods
Various synthesis methods have been explored for compounds similar to the target chemical. For example, Khlebnikov et al. (1990) investigated the reaction of dichlorocarbene with substituted 3,4-dihydroisoquinolines, resulting in the formation of different compounds through hydrolysis and rearrangement processes (Khlebnikov et al., 1990).
Chemical Reactivity
Studies by Abu‐Hashem et al. (2021) describe the chemical reactivity of tetrahydrothieno[3,2-b] quinoline derivatives, providing insights into similar chemical frameworks and their potential reactions (Abu‐Hashem et al., 2021).
Potential Biological Activities
Antimicrobial and Antitubercular Activities
Chandrashekaraiah et al. (2014) synthesized pyrimidine-azitidinone analogues, which were examined for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity (Chandrashekaraiah et al., 2014).
Anticoagulant and Antiarrhythmic Activities
Studies on derivatives of tetrahydroisoquinolines, such as those by Glushkov et al. (2006) and Mikhailovskii et al. (2017), explore their potential anticoagulant and antiarrhythmic activities, which could be relevant for the target compound (Glushkov et al., 2006), (Mikhailovskii et al., 2017).
Analgesic, Antihypoxic, and Antimicrobial Activity
The study by Mikhailovskii et al. (2020) on hydrazone derivatives of dihydroisoquinolines, which showed analgesic, antihypoxic, and slight antimicrobial effects, could provide insights into similar applications for the target chemical (Mikhailovskii et al., 2020).
Propiedades
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c21-11-15-4-3-7-17(10-15)20(24)23-13-19(14-23)22-9-8-16-5-1-2-6-18(16)12-22;/h1-7,10,19H,8-9,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQZPGTBKDZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC(=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)



![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)


![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)